molecular formula C14H14N2O2 B13443155 2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B13443155
M. Wt: 242.27 g/mol
InChI Key: QLUTUFYUCQMKNH-UHFFFAOYSA-N
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Description

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that features a pyrano[4,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrano[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(P-TOLYL)-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methylphenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)13-15-12-6-7-18-8-11(12)14(17)16-13/h2-5H,6-8H2,1H3,(H,15,16,17)

InChI Key

QLUTUFYUCQMKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2

Origin of Product

United States

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